Phenyl-d5-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Phenyl-d5-acetic acid can be synthesized from 3-Phenyllactic acid (PLA), which is produced by lactic acid bacteria . The PLA is converted to phenylacetic acid, which induces auxin-responsive root growth in plants .Molecular Structure Analysis

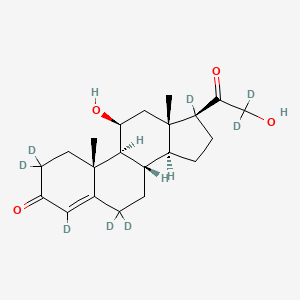

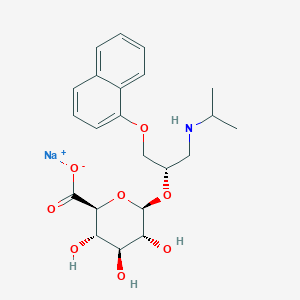

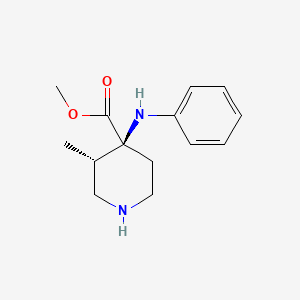

The molecular structure of Phenyl-d5-acetic acid consists of a benzene ring attached to a carboxylic acid group . The InChI string of the compound isInChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D . Chemical Reactions Analysis

Phenylacetic acid, a compound related to Phenyl-d5-acetic acid, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

Phenyl-d5-acetic acid is a solid compound with a boiling point of 265 °C and a melting point of 77-79 °C . .科学的研究の応用

Synthesis of Pharmaceuticals

Phenyl-d5-acetic acid is utilized in the synthesis of various pharmaceutical compounds due to its stable isotopic labeling. This allows for tracking the incorporation of the compound into final pharmaceutical products and helps in understanding the metabolic pathways .

Auxin Research in Plant Growth

As a phenylalanine-derived natural auxin, Phenyl-d5-acetic acid plays a crucial role in plant growth and development. It is used in research to study the biosynthesis and function of auxins, which are vital plant hormones .

Material Science

In material science, Phenyl-d5-acetic acid can be used to create polymers with specific properties. The deuterium labeling allows for the study of polymer degradation and stability under various conditions .

Analytical Chemistry

Phenyl-d5-acetic acid serves as a standard in mass spectrometry due to its isotopic purity. It helps in calibrating instruments and ensuring the accuracy of mass spectrometric analyses .

Environmental Science

Researchers employ Phenyl-d5-acetic acid in tracing environmental pathways of organic pollutants. Its deuterium label makes it an ideal tracer for studying the fate of carboxylic acids in the environment .

Biochemical Research

In biochemical research, Phenyl-d5-acetic acid is used to investigate enzyme-catalyzed reactions involving carboxylic acids. The deuterium atoms provide insights into reaction mechanisms and enzyme specificity .

作用機序

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of Phenyl-d5-acetic acid are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by Phenyl-d5-acetic acid are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of Phenyl-d5-acetic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of Phenyl-d5-acetic acid’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-d5-acetic acid | |

Q & A

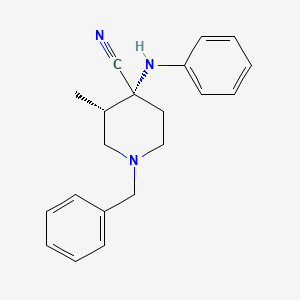

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)

![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)